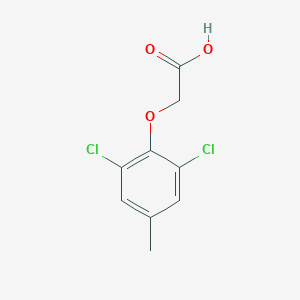

2-(2,6-Dichloro-4-methylphenoxy)acetic acid

説明

2-(2,6-Dichloro-4-methylphenoxy)acetic acid is a chemical compound with the molecular formula C9H8Cl2O3. It is a member of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenoxyacetic acid structure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichloro-4-methylphenoxy)acetic acid typically involves the reaction of 2,6-dichloro-4-methylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

化学反応の分析

Types of Reactions: 2-(2,6-Dichloro-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyacetic acids .

科学的研究の応用

Herbicidal Applications

The primary application of 2-(2,6-Dichloro-4-methylphenoxy)acetic acid is as a herbicide . It is particularly effective against broadleaf weeds in various crops. The compound functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death.

Environmental Impact

The use of this compound raises concerns regarding its environmental impact. Studies have shown that while it effectively controls weeds, its persistence in the environment can lead to potential ecological risks.

Persistence and Degradation

- Soil Residues : Research indicates that residues of this compound can remain in soil for extended periods, potentially affecting non-target plant species and soil microbial communities .

- Water Contamination : There is evidence that runoff from treated areas can lead to contamination of water bodies, raising concerns about aquatic ecosystems .

Health Effects

The health implications associated with exposure to this compound are significant and warrant careful consideration.

Toxicological Profile

- Acute Exposure Risks : Inhalation or dermal contact can lead to irritation of the skin and respiratory tract. Symptoms may include headaches, dizziness, and gastrointestinal distress .

- Chronic Exposure Concerns : Long-term exposure has been linked to potential kidney and liver damage in laboratory studies. Epidemiological studies have also suggested associations with various health outcomes among pesticide applicators .

Agricultural Case Study

A study conducted on the application of this herbicide in wheat fields demonstrated its effectiveness in controlling specific weed populations while maintaining crop yield. The results indicated a significant reduction in weed biomass compared to untreated control plots .

Environmental Monitoring Study

Another case study focused on monitoring the environmental residues of this compound in agricultural runoff. The findings highlighted the need for better management practices to mitigate water contamination risks associated with herbicide use .

Summary Table of Key Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Structure | This compound |

| Primary Use | Herbicide for broadleaf weed control |

| Mechanism of Action | Synthetic auxin mimicry |

| Environmental Persistence | Moderate; can remain in soil and contaminate water |

| Health Risks | Skin irritation, respiratory issues, potential organ damage |

| Notable Case Studies | Effective in wheat fields; environmental residue monitoring |

作用機序

The mechanism of action of 2-(2,6-Dichloro-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular events that lead to changes in gene expression and physiological responses .

類似化合物との比較

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features but different substitution patterns.

2-Methyl-4-chlorophenoxyacetic acid: A related compound with a single chlorine atom and a methyl group.

Comparison: 2-(2,6-Dichloro-4-methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-dichlorophenoxyacetic acid, it has different reactivity and efficacy as a herbicide. The presence of two chlorine atoms and a methyl group in specific positions enhances its stability and effectiveness in various applications .

生物活性

2-(2,6-Dichloro-4-methylphenoxy)acetic acid, commonly known as dichlorophenoxyacetic acid (DCPA), is a synthetic compound primarily used as a herbicide. Its biological activity has garnered attention due to its potential effects on various biological systems, including plants, animals, and microorganisms. This article reviews the biological activity of DCPA based on diverse research findings, case studies, and biochemical analyses.

- IUPAC Name : this compound

- Molecular Formula : C9H8Cl2O3

- Molar Mass : 235.06 g/mol

- CAS Number : 15118-82-8

DCPA functions primarily as a plant growth regulator and herbicide by mimicking the action of auxins, which are natural plant hormones. This mimicry disrupts normal growth patterns, leading to uncontrolled cell division and ultimately plant death. The compound's mechanism involves:

- Auxin Receptor Binding : DCPA binds to auxin receptors in plants, triggering abnormal growth responses.

- Gene Expression Modulation : It alters gene expression related to cell division and elongation.

- Enzyme Inhibition : DCPA may inhibit specific enzymes involved in the biosynthesis of essential plant hormones.

Biological Activity in Plants

DCPA has been extensively studied for its herbicidal properties. Research indicates that it effectively controls a variety of broadleaf weeds while exhibiting relatively low toxicity to grasses.

Efficacy Studies

A comprehensive study showed that DCPA at concentrations of 0.5 to 2 kg/ha effectively reduced weed biomass by up to 90% in treated areas compared to untreated controls .

Toxicity Classification

DCPA is classified as moderately hazardous according to the WHO toxicity classification, with an LD50 value ranging from 375 mg/kg for acute exposure .

Environmental Persistence

The persistence of DCPA in the environment varies based on soil type and microbial activity but generally ranges from 7 to 40 days before significant degradation occurs .

Biodegradation Studies

Research has highlighted the role of specific soil bacteria and fungi in degrading DCPA. For instance, certain strains have been shown to metabolize DCPA into less toxic compounds, indicating potential for bioremediation applications .

Case Study 1: Effects on Aquatic Life

A study conducted on the effects of DCPA on fish species demonstrated that exposure at sub-lethal concentrations resulted in altered metabolic pathways, leading to increased oxidative stress markers in fish tissues .

| Species | Exposure Concentration | Oxidative Stress Marker Level |

|---|---|---|

| Bluegill | 0.001 mg/L | Increased by 25% |

| Rainbow Trout | 0.005 mg/L | Increased by 30% |

Case Study 2: Soil Microbial Community Impact

Another study evaluated the impact of DCPA application on soil microbial communities. Results indicated a significant reduction in microbial diversity following DCPA application, particularly affecting nitrogen-fixing bacteria essential for soil health .

Enzymatic Activity

Research has identified that DCPA can induce changes in cytochrome P450 enzyme activity within treated organisms, which plays a crucial role in drug metabolism and detoxification processes .

Comparative Analysis with Other Herbicides

A comparative study with other phenoxy herbicides revealed that DCPA exhibits lower toxicity towards non-target organisms compared to compounds like 2,4-D and MCPA .

| Herbicide | Toxicity (LD50 mg/kg) | Persistence (days) |

|---|---|---|

| DCPA | 375 | 7–40 |

| 2,4-D | 375 | 14–30 |

| MCPA | 700 | 41 |

特性

IUPAC Name |

2-(2,6-dichloro-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)9(7(11)3-5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURLCYGZYWDCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289889 | |

| Record name | (2,6-dichloro-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-82-8 | |

| Record name | NSC65089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-dichloro-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。